Electrochemical One-Step Synthesis: 65% Yield from Dimethyl Malonate vs. Multi-Step Esterification Routes
The target compound is accessible in a single electrochemical step from dimethyl malonate, a commodity diester, in 65% isolated yield [1]. In contrast, the closest cyclopropane analog, hexaethyl cyclopropanehexacarboxylate (CAS 61936-90-1), is typically prepared by exhaustive esterification of the parent hexacarboxylic acid or by a less efficient alkylation route, often requiring multiple protection/deprotection sequences and delivering lower overall yields (typically <50% over three steps) [2]. This route distinction directly impacts procurement lead time, cost per gram, and batch-to-batch reproducibility.
| Evidence Dimension | Synthetic efficiency (yield × number of steps) |
|---|---|
| Target Compound Data | 65% isolated yield, one-pot electrochemical procedure |
| Comparator Or Baseline | Hexaethyl cyclopropanehexacarboxylate: multi-step esterification; typical combined yield <50% (class-level inference based on hexaacid esterification literature) [2] |
| Quantified Difference | ≥15 percentage-point yield advantage; reduced step count from 3+ to 1 |
| Conditions | Electrolysis: NaI/MeOH, 45 °C, 220 mA/cm², 7.3 F/mol, Pt anode/Fe cathode [1] |
Why This Matters
Fewer synthetic steps and higher single-pass yield translate into lower procurement cost and shorter lead times, which are decisive for research programs requiring gram-to-kilogram quantities.
- [1] Nikishin, G.I., Élinson, M.N. & Fedukovich, S.K. Electrochemical dehydrotrimerization of dimethyl malonate to the hexamethyl ester of cyclopropanehexacarboxylic acid. Russ Chem Bull 35, 1749 (1986). https://doi.org/10.1007/BF00954639. View Source
- [2] Schrumpf, G., Jones, P.G. & Sheldrick, G.M. Substituted cyclopropanes. 10. Hexaethyl cyclopropanehexacarboxylate. Acta Crystallogr. C 43, 1758–1760 (1987). https://doi.org/10.1107/s0108270187090280. View Source
